molecular formula C17H16N4OS B12037267 5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12037267
M. Wt: 324.4 g/mol
InChI Key: YYABULIWNAUGTJ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a methoxyphenyl group, and a methylbenzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methoxybenzaldehyde with 3-methylbenzylideneamine in the presence of a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 3-(4-methoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone

Uniqueness

5-(3-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-5-3-6-13(9-12)11-18-21-16(19-20-17(21)23)14-7-4-8-15(10-14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

YYABULIWNAUGTJ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.